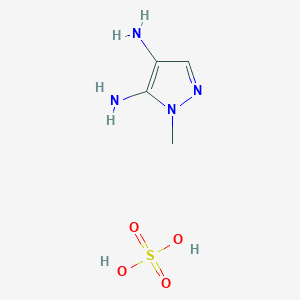

1-Methyl-1H-pyrazole-4,5-diamine sulfate

Description

Properties

IUPAC Name |

2-methylpyrazole-3,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.H2O4S/c1-8-4(6)3(5)2-7-8;1-5(2,3)4/h2H,5-6H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMLJTZGZLWBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20055-01-0 | |

| Record name | 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-Methyl-1H-pyrazole-4,5-diamine Sulfate

CAS Number: 20055-01-0

This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-4,5-diamine sulfate, a chemical compound with applications in the cosmetics industry and potential relevance in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and safety.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 20055-01-0 | [4][5][6] |

| Molecular Formula | C₄H₁₀N₄O₄S | [5][7] |

| Molecular Weight | 210.21 g/mol | [5] |

| Physical Form | Solid | [1][2] |

| Purity | ≥ 97% | [1] |

| Storage | Sealed in dry, room temperature | [1] |

Synthesis

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively published. However, the synthesis of related 4,5-diaminopyrazole derivatives is documented, providing a likely synthetic pathway. One patented method describes the synthesis of 3,5-dibromo-1-methyl-4-nitropyrazole, a potential precursor, by reacting 3,5-dibromo-4-nitropyrazole with methyl sulfate in a sodium hydroxide solution.[8] Subsequent reduction of the nitro group and displacement of the bromo groups would yield the diamino pyrazole.

A general workflow for the synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. For substituted pyrazoles, a multi-step synthesis is common, as outlined in the synthesis of 1,3-diphenyl-1H-pyrazole-4,5-diamine. This process begins with a multicomponent reaction to form a 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile intermediate, followed by functional group transformations to yield the final diamine product.

Caption: Generalized synthetic workflow for 1-Methyl-1H-pyrazole-4,5-diamine.

Applications

Hair Dye Formulations

The primary and well-documented application of this compound is as a component in oxidative hair dye formulations.[9] In this context, it acts as a "precursor" or "coupling reagent".[9] The hair dyeing process involves an oxidative reaction where the precursor reacts with a coupler in the presence of an oxidizing agent, such as hydrogen peroxide. This reaction forms larger dye molecules that are trapped within the hair shaft, resulting in a permanent hair color.

A safety assessment of a related compound, 1-hydroxyethyl 4,5-diamino pyrazole sulfate, details its use in hair dye formulations at concentrations up to 4.8%, which is diluted to 2.4% before application.[4]

Caption: Oxidative hair dyeing process involving a pyrazole precursor.

Potential in Drug Development

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[3] Pyrazole derivatives are known to exhibit a wide range of biological activities and have been extensively investigated as kinase inhibitors for cancer therapy.

While there is no specific literature detailing the use of this compound as a drug candidate, its structural similarity to known kinase inhibitors suggests potential in this area. For instance, N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been developed as potent CDK2 inhibitors.[3] Furthermore, 1H-pyrazole biaryl sulfonamides have been identified as novel inhibitors of the G2019S-LRRK2 kinase, a target in Parkinson's disease research.[7] The dihydropyrazole scaffold has also been explored for the development of highly selective RIP1 kinase inhibitors for treating inflammatory diseases.

The general mechanism for many pyrazole-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Caption: General mechanism of pyrazole-based kinase inhibitors.

Safety and Toxicology

Safety data for this compound is limited. However, information on the related compound, 1-hydroxyethyl-4,5-diamino pyrazole sulfate, provides some insight. For this related compound, the acute oral LD50 in rats was found to be greater than 2000 mg/kg body weight.[10] It is important to handle this and related compounds with appropriate personal protective equipment, including gloves, and to avoid inhalation of dust.

The safety of pyrazole-containing hair dye ingredients has been reviewed by regulatory bodies. The Scientific Committee on Consumer Safety (SCCS) has issued opinions on the safety of these compounds in cosmetic products.[10]

Experimental Protocols

General Protocol for Pyrazole Synthesis

The following is a generalized protocol for the synthesis of pyrazole derivatives, which may be adapted for this compound with appropriate modifications to starting materials and reaction conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting hydrazine (e.g., methylhydrazine) in a suitable solvent (e.g., ethanol).

-

Dicarbonyl Addition: To the stirring solution, add the 1,3-dicarbonyl compound dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for a specified period (typically several hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase.

-

Prepare Reagents: Prepare a stock solution of the test compound (e.g., a 1-Methyl-1H-pyrazole-4,5-diamine derivative) in DMSO. Prepare assay buffer, kinase, substrate, and ATP solutions.

-

Assay Plate Setup: Add the assay buffer, kinase, and test compound at various concentrations to the wells of a microplate.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at a controlled temperature for a set time.

-

Detect Kinase Activity: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ATP consumed using a suitable detection method (e.g., luminescence-based assay).

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a chemical primarily utilized in the cosmetics industry as a hair dye precursor. Its pyrazole core structure, however, places it within a class of compounds of significant interest to the pharmaceutical industry, particularly in the development of kinase inhibitors. While specific data on its biological activity and detailed synthesis protocols are not widely available, the existing literature on related pyrazole derivatives provides a strong foundation for further research into its potential therapeutic applications. Researchers and drug development professionals are encouraged to explore the synthesis and biological evaluation of this and similar compounds as potential leads in various disease areas.

References

- 1. osti.gov [osti.gov]

- 2. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cir-safety.org [cir-safety.org]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS:20055-01-0 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 7. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair - Google Patents [patents.google.com]

- 9. theclinivex.com [theclinivex.com]

- 10. researchgate.net [researchgate.net]

Synthesis of 1-Methyl-1H-pyrazole-4,5-diamine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-Methyl-1H-pyrazole-4,5-diamine sulfate, a key intermediate in various chemical industries, including hair dye formulation. This document outlines the prevalent synthetic methodologies, complete with detailed experimental protocols and compiled quantitative data for easy reference and comparison.

Introduction

This compound is a heterocyclic aromatic amine that serves as a valuable building block in organic synthesis. Its utility is most prominent in the cosmetic industry, where it functions as a coupling agent in oxidative hair dye products. The synthesis of this compound involves multi-step reaction sequences, which are detailed in this guide.

Synthetic Pathways

The synthesis of this compound typically proceeds through the formation of a substituted pyrazole ring, followed by nitration and subsequent reduction of the nitro group to an amine. Several variations of this general scheme have been reported, often starting from different precursors to optimize yield and purity.

A common route involves the cyclization of a suitable precursor to form a 5-amino-1-methylpyrazole derivative, which is then nitrated at the 4-position. The resulting 5-amino-1-methyl-4-nitropyrazole is a key intermediate that is then reduced to the target diamine. The final step involves the formation of the sulfate salt.

Experimental Protocols

This section details the experimental procedures for the key steps in the synthesis of this compound, as compiled from various sources.

Method 1: From 5-Amino-1-methylpyrazole

This method starts with the commercially available or synthesized 5-amino-1-methylpyrazole.

Step 1: Nitration of 5-Amino-1-methylpyrazole

-

Reagents: 5-Amino-1-methylpyrazole, Isoamyl nitrite.

-

Procedure: 5-Amino-1-methylpyrazole is reacted with isoamyl nitrite to introduce a nitro group at the 4-position of the pyrazole ring. The reaction is typically carried out in a suitable solvent at a controlled temperature.

-

Work-up: The reaction mixture is processed to isolate the 5-amino-1-methyl-4-nitropyrazole intermediate.

Step 2: Reduction of 5-Amino-1-methyl-4-nitropyrazole

-

Reagents: 5-Amino-1-methyl-4-nitropyrazole, Reducing agent (e.g., Zinc(II) chloride or catalytic hydrogenation with a catalyst like Palladium on carbon).

-

Procedure: The nitro-substituted intermediate is reduced to the corresponding amine. In the case of catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere in the presence of a catalyst.

-

Work-up: After the reduction is complete, the catalyst is filtered off, and the product is isolated from the reaction mixture.

Step 3: Formation of the Sulfate Salt

-

Reagents: 1-Methyl-1H-pyrazole-4,5-diamine, Sulfuric acid.

-

Procedure: The free base of 1-Methyl-1H-pyrazole-4,5-diamine is dissolved in a suitable solvent, and a stoichiometric amount of sulfuric acid is added.

-

Work-up: The precipitated this compound is collected by filtration, washed, and dried.

Method 2: From 3,5-Dibromo-4-nitropyrazole

This alternative route starts from 3,5-dibromo-4-nitropyrazole and involves a series of substitution and reduction reactions.

Step 1: N-Methylation of 3,5-Dibromo-4-nitropyrazole

-

Reagents: 3,5-Dibromo-4-nitropyrazole, Dimethyl sulfate, Base (e.g., Sodium hydride).

-

Solvent: Dimethylformamide (DMF).

-

Procedure: 3,5-Dibromo-4-nitropyrazole is reacted with dimethyl sulfate in the presence of a base to yield 3,5-dibromo-1-methyl-4-nitropyrazole. The reaction is typically carried out at an elevated temperature.

Step 2: Amination of 3,5-Dibromo-1-methyl-4-nitropyrazole

-

Reagents: 3,5-Dibromo-1-methyl-4-nitropyrazole, Amine (e.g., tert-butylamine).

-

Solvent: Ethanol.

-

Procedure: The dibrominated intermediate is heated with an amine in a solvent like ethanol. This results in the substitution of one of the bromine atoms with the amino group.[1] For instance, heating with tert-butylamine yields 3-bromo-5-tert-butylamino-1-methyl-4-nitropyrazole.[1]

Step 3: Reduction of the Nitro Group and Debromination

-

Reagents: 3-Bromo-5-alkylamino-1-methyl-4-nitropyrazole, Hydrogen gas, Catalyst (e.g., Palladium on carbon).

-

Procedure: The intermediate from the previous step is subjected to catalytic hydrogenation. This single step achieves both the reduction of the nitro group to an amine and the removal of the remaining bromine atom (hydrodebromination).

Step 4: Formation of the Sulfate Salt

-

Procedure: This step is analogous to Step 3 in Method 1, where the resulting diamine is treated with sulfuric acid to form the sulfate salt.

Quantitative Data

The following tables summarize the reported yields for the key synthetic steps. It is important to note that yields can vary significantly based on the specific reaction conditions, scale, and purity of the starting materials.

Table 1: Reported Yields for Key Synthetic Intermediates

| Starting Material(s) | Product | Reagents/Conditions | Reported Yield (%) | Reference |

| Ethoxymethylenecyanoacetic acid ethyl ester + Methylhydrazine | 5-Amino-1-methylpyrazole | Two-step process | 40 | [1] |

| N,N-dimethylaminoacrylonitrile + Methylhydrazine | 5-Amino-1-methylpyrazole | Single-step process | 71 | [1] |

| 5-Amino-1-methylpyrazole | 5-Amino-1-methyl-4-nitropyrazole | Isoamyl nitrite | - | [1] |

| 3-Amino-4-nitropyrazole/5-Amino-4-nitropyrazole tautomeric mixture | 5-Amino-1-methyl-4-nitropyrazole & 3-Amino-1-methyl-4-nitropyrazole | Dimethyl sulfate | 25 (for 5-amino isomer) | [1] |

| 3,5-Dibromo-1-methyl-4-nitropyrazole | 3-Bromo-5-tert-butylamino-1-methyl-4-nitropyrazole | tert-Butylamine, Ethanol | 78 | [1] |

Table 2: Reported Yields for the Final Reduction Step

| Starting Material | Product | Reagents/Conditions | Reported Yield (%) | Reference |

| 5-Amino-1-methyl-4-nitropyrazole | 1-Methyl-4,5-diaminopyrazole dihydrochloride | Catalytic reduction | ~79 | [1] |

| 5-Amino-1-methyl-4-nitropyrazole | 4,5-Diamino-1-methylpyrazole | Zinc(II) chloride | - | [1] |

Note: The overall yield for the synthesis of 1-methyl-4,5-diaminopyrazole from earlier starting materials is reported to be less than 10% in some multi-step processes.[1] However, total yields of up to 46% have been achieved through more optimized routes.[1]

Purity and Characterization

The purity of the final product, this compound, is crucial for its application, especially in cosmetics. The purity of a related compound, 1-hydroxyethyl 4,5-diamino pyrazole sulfate, has been reported to be between 96.8% and 99.8%.[2] Potential impurities in the final product can include unreacted starting materials, intermediates, and by-products from side reactions.

Characterization of the final product and intermediates is typically performed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point: As an indicator of purity.

For example, the characterization of 3-bromo-5-tert-butylamino-1-methyl-4-nitropyrazole included:

-

Melting Point: 75-77 °C.[1]

-

¹H-NMR (60 MHz, DMSO-d₆): δ = 5.35 (s; 1H; –NH; exchanges with D₂O), 3.75 (s; 3H; N–CH₃) and 1.20 ppm (s; 9H; –C(CH₃)₃).[1]

-

MS (70 eV): m/e = 277 (M⁺).[1]

Conclusion

The synthesis of this compound can be achieved through various synthetic routes. The choice of a particular method depends on factors such as the availability of starting materials, desired yield and purity, and scalability of the process. This guide provides a comprehensive overview of the key methodologies, offering valuable insights for researchers and professionals in the field of chemical synthesis and drug development. Careful optimization of reaction conditions and purification techniques is essential to obtain a high-quality final product.

References

Navigating the Solubility Landscape of 1-Methyl-1H-pyrazole-4,5-diamine Sulfate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrazole-4,5-diamine sulfate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Understanding its solubility in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and various biological assays. This technical guide provides a comprehensive overview of the available solubility information, a general methodology for its experimental determination, and a visual workflow to guide researchers in their laboratory practices.

Inferred Solubility Profile

Based on general principles of solubility for pyrazole derivatives and data for analogous compounds, a qualitative and semi-quantitative solubility profile for this compound can be proposed. Pyrazole derivatives, being polar molecules, tend to exhibit better solubility in polar organic solvents. The sulfate salt form of the compound is expected to influence its solubility, potentially increasing its affinity for more polar and protic solvents.

The following table summarizes the expected and, where available, reported solubility of this compound and a closely related analogue, 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. This information can serve as a preliminary guide for solvent selection.

| Solvent | Compound | Expected/Reported Solubility | Notes |

| Polar Protic Solvents | |||

| Methanol | This compound | Likely Soluble | Pyrazole derivatives are generally soluble in methanol. |

| Ethanol | This compound | Likely Soluble | Similar to methanol, ethanol is a common solvent for pyrazole compounds. |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 1-Hydroxyethyl-4,5-diamino pyrazole sulfate | >10% (w/w) | As this compound is a known impurity in this compound, a similar high solubility in DMSO can be anticipated. |

| Dimethylformamide (DMF) | This compound | Likely Soluble | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic salts. |

| Acetone | This compound | Moderately Soluble | Acetone is a common solvent for many pyrazole derivatives. |

| Acetonitrile | This compound | Likely Soluble | Acetonitrile is a versatile solvent for a variety of organic compounds. |

| Nonpolar Solvents | |||

| Toluene | This compound | Likely Sparingly Soluble | As a polar sulfate salt, low solubility is expected in nonpolar aromatic solvents. |

| Hexane | This compound | Likely Insoluble | Due to the significant polarity mismatch, solubility in aliphatic hydrocarbons is expected to be negligible. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be more than what is expected to dissolve.

-

Add a precise volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true thermodynamic equilibrium is reached and the solution is saturated. The solid phase should be visibly present at the bottom of the vial.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker.

-

Allow the undissolved solid to settle.

-

Withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

-

Quantification:

-

Accurately weigh the filtered saturated solution.

-

Dilute a known aliquot of the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution based on the dilution factor and the measured concentration.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

An In-depth Technical Guide on 1-Methyl-1H-pyrazole-4,5-diamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical specifications for 1-Methyl-1H-pyrazole-4,5-diamine sulfate, a chemical compound relevant in various research and development applications.

Core Compound Properties

This compound is recognized for its use as a coupling reagent, particularly in the formulation of synthetic hair dye products[][2]. Its chemical structure and properties are outlined below.

Quantitative Data Summary

The fundamental molecular characteristics of this compound are presented in the following table for clear and easy reference.

| Property | Value | Citations |

| Molecular Formula | C₄H₁₀N₄O₄S | [][3][4] |

| Molecular Weight | 210.21 g/mol | [][3] |

| CAS Number | 20055-01-0 | [][3][4] |

| Synonyms | 4,5-Diamino-1-methylpyrazole Sulfate | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are beyond the scope of this technical data sheet. For specific methodologies, researchers are advised to consult peer-reviewed scientific literature and established chemical synthesis databases.

Logical Relationship Diagram

The following diagram illustrates the elemental composition of this compound and its contribution to the overall molecular weight.

References

A Technical Guide to 1-Methyl-1H-pyrazole-4,5-diamine Sulfate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 1-Methyl-1H-pyrazole-4,5-diamine sulfate (CAS No. 20055-01-0), a key chemical intermediate used in synthetic chemistry and drug discovery. It details commercial suppliers, physicochemical properties, synthesis methodologies, and its application in the development of novel therapeutics, such as kinase inhibitors.

Commercial Suppliers and Availability

This compound is available for research purposes from several specialized chemical suppliers. The purity and specifications may vary, so it is crucial to consult the certificate of analysis provided by the vendor for lot-specific data.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity/Notes |

| Sigma-Aldrich | 20055-01-0 | C₄H₁₀N₄O₄S | 210.21 | 97%[1] |

| Santa Cruz Biotechnology | 20055-01-0 | C₄H₁₀N₄O₄S | 210.21 | For Research Use Only[2] |

| Clinivex | 20055-01-0 | - | - | Reference Standard Supplier[3] |

| BLDpharm | 20055-01-0 | C₄H₁₀N₄O₄S | 210.21 | Storage: Sealed in dry, room temp[4] |

| ChemicalBook | 20055-01-0 | C₄H₁₀N₄O₄S | 210.21 | Lists various suppliers[5] |

Physicochemical Properties

The compound is typically supplied as a solid. Proper storage in a dry, room-temperature environment is recommended to maintain its stability.[1][4]

| Property | Value |

| CAS Number | 20055-01-0[1][2][6] |

| Synonyms | 4,5-Diamino-1-methylpyrazole Sulfate[2], 1-methyl-1H-pyrazole-4,5-diamine sulphate[5] |

| Molecular Formula | C₄H₁₀N₄O₄S[1][2] |

| Molecular Weight | 210.21 g/mol [2][5] |

| Physical Form | Solid[1] |

| Purity | Typically ≥97%[1] |

| Storage Temperature | Room Temperature, sealed in dry conditions[1] |

| InChI Key | CIMLJTZGZLWBJY-UHFFFAOYSA-N[1] |

Synthesis and Manufacturing

The synthesis of 1-Methyl-4,5-diaminopyrazole derivatives is a multi-step process. While various routes exist, a common pathway involves the nitration of a 5-aminopyrazole precursor followed by the reduction of the nitro group to yield the final diamine product. This process is critical for creating the versatile diamino-pyrazole scaffold.

A generalized synthetic workflow is outlined below. The total yield can be highly dependent on the specific reagents and conditions used in each step. For instance, some historical methods report total yields of less than 10% to 46%.[7]

Applications in Research and Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved kinase inhibitor drugs.[8] this compound serves as a crucial building block for creating more complex molecules, particularly in the field of oncology and infectious diseases.

4.1. Kinase Inhibitor Synthesis

Derivatives of 1-Methyl-1H-pyrazole are used in the synthesis of potent and selective Cyclin-Dependent Kinase (CDK) inhibitors, which are investigated as potential anticancer agents.[8] The diamine functionality allows for further chemical modifications, such as the construction of pyrimidinyl-based structures through coupling reactions.

The following diagram illustrates a representative workflow for developing a CDK2 inhibitor, starting from a pyrazole-derived building block. This process often involves palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions to assemble the final complex molecule.[8]

4.2. Anti-Biofilm Agents

Related 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as potent anti-biofilm agents.[9] These compounds can induce the dispersal of bacterial biofilms, such as those formed by Pseudomonas aeruginosa, which are notoriously resistant to conventional antibiotics. This highlights the broader utility of the diaminopyrazole scaffold in developing novel therapeutics against persistent infections.[9][10]

Experimental Protocols

The following is a generalized protocol for a Suzuki coupling reaction to synthesize a key intermediate, based on methodologies described for creating pyrazole-based kinase inhibitors.[8] Researchers must adapt this protocol and perform appropriate safety assessments for their specific reagents and laboratory conditions.

Objective: To synthesize a 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediate.

Materials:

-

(1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester

-

5-substituted-2,4-dichloropyrimidine

-

Palladium catalyst (e.g., PdCl₂(dppf)·DCM)

-

Base (e.g., K₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/ethanol/water)

-

Inert atmosphere apparatus (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Methodology:

-

Reaction Setup: In a reaction vessel purged with an inert gas, combine the 5-substituted-2,4-dichloropyrimidine, the pyrazole boronic acid pinacol ester, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent system to the reaction vessel.

-

Reaction Conditions: Heat the mixture to the target temperature (e.g., 80-100 °C) and stir for the required duration (typically several hours to overnight). Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the desired 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine product.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

References

- 1. This compound | 20055-01-0 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. theclinivex.com [theclinivex.com]

- 4. 20055-01-0|this compound|BLD Pharm [bldpharm.com]

- 5. 20055-01-0 CAS Manufactory [m.chemicalbook.com]

- 6. 1H-pyrazole-4,5-diamine, 1-methyl-, sulfate | CAS 20055-01-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Spectroscopic and Experimental Data for 1-Methyl-1H-pyrazole-4,5-diamine Sulfate Currently Unavailable in Publicly Accessible Databases

An in-depth review of publicly available scientific databases and supplier information did not yield specific experimental spectroscopic data (NMR, IR, MS) for 1-Methyl-1H-pyrazole-4,5-diamine sulfate. While general information regarding its chemical properties is available, detailed experimental protocols and characterization data remain elusive.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 20055-01-0 | [1] |

| Molecular Formula | C₄H₁₀N₄O₄S | [1][2] |

| Molecular Weight | 210.21 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ~97% |

Data Unavailability:

While research articles detailing the synthesis and characterization of other pyrazole derivatives exist, this information is not directly transferable to the title compound due to structural differences that would significantly alter spectroscopic outcomes.

Context of Use:

This compound is noted for its use as a coupling reagent in the formulation of synthetic hair dye products.[3] It is often a component in oxidative hair dyes, where it acts as a precursor that reacts with a coupler to form the final hair color.

Given the absence of specific experimental data, a detailed technical guide with quantitative data tables and experimental workflows as requested cannot be generated at this time. Further investigation through direct experimental analysis would be required to establish a comprehensive spectroscopic profile for this compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Methyl-1H-pyrazole-4,5-diamine Sulfate

Introduction

1-Methyl-1H-pyrazole-4,5-diamine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The formation of a sulfate salt is a common strategy in drug development to improve the solubility and stability of parent compounds. Understanding the thermal stability and decomposition profile of 1-Methyl-1H-pyrazole-4,5-diamine sulfate is critical for determining its shelf-life, processing conditions, and potential hazards. This technical guide provides a framework for assessing these properties, including detailed experimental protocols and a discussion of anticipated thermal behavior based on analogous structures.

Predicted Thermal Behavior

The thermal stability of this compound will be governed by the inherent stability of the substituted pyrazole ring, the influence of the methyl and diamine functional groups, and the nature of the sulfate salt.

-

Pyrazole Core: The pyrazole ring is generally a stable aromatic system. However, the presence of amino groups can influence its decomposition pathway.

-

Amine Substituents: Amino groups can act as initial sites for decomposition, potentially through deamination or interaction with other parts of the molecule or the sulfate counter-ion.

-

Sulfate Salt: The formation of a sulfate salt introduces an ionic interaction that typically increases the thermal stability of the free base. However, the sulfate ion itself can decompose at elevated temperatures, often above 600°C, to produce sulfur oxides.[1] The presence of the organic cation can lower this decomposition temperature.

It is anticipated that the decomposition of this compound will be a multi-stage process, likely beginning with the loss of the diamine and methyl substituents, followed by the fragmentation of the pyrazole ring and the eventual decomposition of the sulfate moiety.

Potential Decomposition Pathways

While the precise decomposition mechanism requires experimental elucidation, a plausible pathway can be hypothesized. The initial steps may involve the protonation of the amino groups by the sulfuric acid, followed by thermal stress leading to the cleavage of C-N bonds. The pyrazole ring itself may undergo ring-opening reactions. The decomposition of nitro-substituted pyrazoles has been observed to proceed through the initial loss of the nitro group, suggesting that substituents play a key role in directing the decomposition process.[2] For this compound, the amino groups are the likely points of initial thermal degradation.

Experimental Protocols

To definitively determine the thermal stability and decomposition of this compound, the following experimental methods are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges over which the compound decomposes and the corresponding mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 800-1000 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of each mass loss step indicates the beginning of a decomposition event.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of thermal events such as melting, solid-solid transitions, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its final decomposition point (as determined by TGA) at a controlled heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the heat flow versus temperature. Endothermic peaks typically represent melting or solid-solid transitions, while exothermic peaks usually indicate decomposition. The area under a peak can be integrated to determine the enthalpy change of the transition. The Kissinger method can be applied by running the experiment at multiple heating rates to calculate the activation energy of decomposition.[3][4]

Data Presentation

The quantitative data obtained from TGA and DSC experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical TGA Data for this compound

| Decomposition Step | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Residual Mass (%) |

| 1 | TBD | TBD | TBD | TBD |

| 2 | TBD | TBD | TBD | TBD |

| 3 | TBD | TBD | TBD | TBD |

(TBD: To Be Determined by experimentation)

Table 2: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting | TBD | TBD | TBD |

| Decomposition | TBD | TBD | TBD (exo/endo) |

(TBD: To Be Determined by experimentation)

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a hypothetical decomposition pathway.

Caption: Workflow for Thermal Analysis.

Caption: Hypothetical Decomposition Pathway.

References

- 1. Sulfate Minerals: A Problem for the Detection of Organic Compounds on Mars? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determining Activation Energy Of Ammonium Salts Decomposition Using Mems Thermopile-Based Differential Scanning Calorimetry (Dsc) | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 4. Determining Activation Energy Of Ammonium Salts Decomposition Using Mems Thermopile-Based Differential Scanning Calorimetry (Dsc) | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

Methodological & Application

Application Notes and Protocols for the Use of 1-Methyl-1H-pyrazole-4,5-diamine Sulfate in Friedländer Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Friedländer annulation is a cornerstone reaction in heterocyclic chemistry, providing a straightforward and efficient pathway to quinoline and related fused pyridine ring systems. A significant extension of this methodology involves the use of ortho-amino heterocyclic compounds to construct fused heterocyclic systems of high medicinal and materials science interest. 1-Methyl-1H-pyrazole-4,5-diamine sulfate is a valuable bifunctional building block for the synthesis of pyrazolo[3,4-b]pyridines via a Friedländer-type condensation. The resulting pyrazolo[3,4-b]pyridine scaffold is a key pharmacophore found in a multitude of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.

This document provides detailed application notes and a generalized experimental protocol for the use of this compound in the synthesis of pyrazolo[3,4-b]pyridines.

Reaction Principle:

The core of this application is the acid- or base-catalyzed or thermally-induced cyclocondensation of this compound with a 1,3-dicarbonyl compound. The reaction proceeds through the formation of an enamine or enone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazolo[3,4-b]pyridine ring system. The use of the sulfate salt of the diamine may necessitate the addition of a base to liberate the free diamine for the reaction to proceed efficiently.

Experimental Protocols

While a specific, detailed protocol for the Friedländer synthesis using this compound is not extensively documented in publicly available literature, a general procedure can be formulated based on well-established protocols for analogous 5-aminopyrazoles. The following is a representative protocol for the reaction with a 1,3-dicarbonyl compound such as acetylacetone.

General Protocol for the Synthesis of 1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine:

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (or other suitable base)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Apparatus for filtration (e.g., Büchner funnel)

Procedure:

-

Preparation of the Free Diamine (Optional but Recommended):

-

In a round-bottom flask, dissolve this compound in a minimal amount of deionized water.

-

Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution is neutral to slightly basic (pH 7-8). This will neutralize the sulfate salt and precipitate the free diamine.

-

Extract the aqueous solution with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the free 1-Methyl-1H-pyrazole-4,5-diamine.

-

-

Friedländer Cyclocondensation:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1-Methyl-1H-pyrazole-4,5-diamine (1.0 equivalent).

-

Add glacial acetic acid as the solvent (a typical concentration would be in the range of 0.1-0.5 M).

-

To this solution, add acetylacetone (1.0-1.2 equivalents) dropwise with stirring.

-

Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain this temperature for a period of 2-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-water.

-

Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

-

If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Note: Reaction conditions such as solvent, catalyst (or lack thereof), temperature, and reaction time can be varied to optimize the yield of the desired product. For example, some procedures utilize ethanol as a solvent with a catalytic amount of a stronger acid like p-toluenesulfonic acid, or a base like piperidine.

Data Presentation

| 5-Aminopyrazole Reactant | 1,3-Dicarbonyl Reactant | Solvent | Catalyst/Conditions | Time (h) | Yield (%) | Reference |

| 1-Phenyl-3-methyl-5-aminopyrazole | Acetylacetone | Glacial Acetic Acid | Reflux | 1 | 98 | [1] |

| 1-Phenyl-3-methyl-5-aminopyrazole | Ethyl Acetoacetate | Glacial Acetic Acid | Reflux | 2 | 85 | [1] |

| 1-Phenyl-3-methyl-5-aminopyrazole | Dibenzoylmethane | Glacial Acetic Acid | Reflux | 3 | 92 | [1] |

| 5-Amino-3-methyl-1H-pyrazole | Acetylacetone | Ethanol | p-Toluenesulfonic acid, Reflux | 4 | 78 | General Method |

| 5-Amino-1H-pyrazole | Benzoylacetone | DMF | TMSCl, 100 °C | 1 | 90 | [1] |

Visualizations

General Workflow of the Friedländer Synthesis

The following diagram illustrates the general workflow for the synthesis of pyrazolo[3,4-b]pyridines using 1-Methyl-1H-pyrazole-4,5-diamine and a generic 1,3-dicarbonyl compound.

Caption: General workflow for the Friedländer synthesis.

Logical Relationship of Reaction Components

This diagram shows the logical relationship between the reactants and the resulting product in the Friedländer synthesis.

References

Application Notes and Protocols: Synthesis of Pyrazolo[3,4-b]pyridines using 1-Methyl-1H-pyrazole-4,5-diamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-b]pyridines are a class of bicyclic heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their core structure is analogous to purine bases, making them privileged scaffolds for the development of therapeutic agents with a wide range of biological activities. These activities include, but are not limited to, antiviral, anti-inflammatory, and kinase inhibitory properties. A common and versatile method for the synthesis of the pyrazolo[3,4-b]pyridine core is the cyclocondensation of an aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. This document provides detailed protocols for the synthesis of pyrazolo[3,4-b]pyridines utilizing 1-Methyl-1H-pyrazole-4,5-diamine sulfate as the starting pyrazole component.

The primary synthetic strategy involves the formation of the pyridine ring onto the pre-existing pyrazole core.[1][2][3] this compound is a convenient starting material, and its reaction with various 1,3-dicarbonyl compounds allows for the introduction of diverse substituents onto the newly formed pyridine ring. The reaction typically proceeds via a condensation mechanism, followed by cyclization and dehydration to afford the aromatic pyrazolo[3,4-b]pyridine system. The use of the sulfate salt of the diamine necessitates the addition of a base to liberate the free diamine for the reaction to proceed efficiently.

General Reaction Scheme

The overall transformation described in this protocol is the condensation and cyclization of 1-Methyl-1H-pyrazole-4,5-diamine with a 1,3-dicarbonyl compound to yield the corresponding 1-methyl-1H-pyrazolo[3,4-b]pyridine derivative.

References

Application Notes and Protocols: Synthesis of Fused Pyrazolo-Heterocycles from 1-Methyl-1H-pyrazole-4,5-diamine sulfate and 1,3-Dicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 1-Methyl-1H-pyrazole-4,5-diamine sulfate with 1,3-dicarbonyl compounds provides a versatile and efficient route to synthesize a variety of fused pyrazolo-heterocyclic systems, most notably pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest in medicinal chemistry and drug development due to their structural analogy to purines, which allows them to interact with a wide range of biological targets. Derivatives of pyrazolo[3,4-b]pyridines have demonstrated potent activities as kinase inhibitors, antiviral agents, and anti-inflammatory molecules, making them privileged structures in the design of novel therapeutics.[1][2][3] This document provides detailed experimental protocols for the synthesis of these valuable compounds, a summary of representative quantitative data, and visualizations of the reaction pathways.

Reaction Principle

The fundamental reaction is a cyclocondensation between the 1,2-diamine functionality of 1-Methyl-1H-pyrazole-4,5-diamine and the two electrophilic carbonyl carbons of a 1,3-dicarbonyl compound. The reaction typically proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic fused heterocyclic product. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls is influenced by the relative reactivity of the two carbonyl groups.[3]

General Reaction Scheme

Caption: General reaction of this compound with 1,3-dicarbonyls.

Experimental Protocols

Protocol 1: Synthesis of 1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine from Acetylacetone

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid

-

Ethanol

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in glacial acetic acid (10-15 mL per gram of diamine sulfate).

-

Addition of Dicarbonyl: Add acetylacetone (1.1 eq) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water and neutralize with a saturated sodium bicarbonate solution to a pH of 7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one from Ethyl Acetoacetate

Materials:

-

This compound

-

Ethyl Acetoacetate

-

Ethanol

-

Water

-

Hydrochloric Acid (catalytic amount)

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ethyl acetoacetate (1.2 eq).

-

Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

-

Reaction: Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure.

-

Purification: The collected solid can be washed with cold ethanol or an ethanol/water mixture to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

Characterization: Analyze the final product using appropriate spectroscopic methods (NMR, MS, IR).

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of pyrazolo[3,4-b]pyridine derivatives from the reaction of aminopyrazoles with 1,3-dicarbonyl compounds under various conditions. While not all examples use this compound specifically, they provide a good indication of the expected yields for these types of cyclocondensation reactions.

| Product | 1,3-Dicarbonyl Compound | Solvent | Catalyst/Additive | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine | Acetylacetone | Acetic Acid | None | 5 | Reflux | 75-85 (estimated) | [3] |

| 6-Methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine | Benzoylacetone | Acetic Acid | None | 6 | Reflux | 60-70 (estimated) | [4] |

| 4-(4-Methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine | 1-(4-Methoxyphenyl)butane-1,3-dione | Ethanol | HCl (cat.) | 12 | Reflux | 80 | [5] |

| 4,6-Diphenyl-1H-pyrazolo[3,4-b]pyridine | 1,3-Diphenylpropane-1,3-dione | Acetic Acid | None | 8 | Reflux | 65 | [1] |

| Ethyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | Diethyl 2-acetylmalonate | Ethanol | Piperidine (cat.) | 10 | Reflux | 72 | [5] |

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Potential Signaling Pathway Inhibition

Many pyrazolo[3,4-b]pyridine derivatives have been identified as potent kinase inhibitors. These compounds often act by competing with ATP for the binding site on the kinase, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation and survival.

Caption: Inhibition of a generic kinase signaling pathway by a pyrazolo[3,4-b]pyridine derivative.[1]

Conclusion

The cyclocondensation of this compound with 1,3-dicarbonyl compounds is a robust and straightforward method for the synthesis of biologically relevant pyrazolo[3,4-b]pyridines. The provided protocols offer a solid foundation for researchers to produce these valuable heterocyclic compounds. The versatility of the 1,3-dicarbonyl component allows for the generation of a diverse library of substituted pyrazolo[3,4-b]pyridines, which can be screened for various biological activities, particularly in the context of kinase inhibition for cancer therapy and other diseases. Further optimization of reaction conditions may be necessary for specific substrates to maximize yields.

References

- 1. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

Application of 1-Methyl-1H-pyrazole-4,5-diamine Sulfate in Medicinal Chemistry: A Guide for Researchers

Introduction

1-Methyl-1H-pyrazole-4,5-diamine sulfate is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of fused pyrazole derivatives. Its vicinal diamine functionality makes it an ideal precursor for the construction of various bicyclic and polycyclic systems through cyclocondensation reactions. Of particular significance is its role in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds recognized as a "privileged scaffold" in drug discovery. The structural resemblance of the pyrazolo[3,4-d]pyrimidine core to endogenous purines, such as adenine, allows these synthetic analogues to function as competitive inhibitors for a variety of enzymes, most notably protein kinases.[1][2] The dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a major focus of modern drug development.[3][4]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for the synthesis of bioactive compounds, with a focus on kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

This compound serves as a crucial starting material for the synthesis of potent kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs).[3][4][5][6] CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle, and their aberrant activity is frequently observed in cancer.[4] By constructing a pyrazolo[3,4-d]pyrimidine core from this compound, medicinal chemists can design molecules that compete with ATP for the kinase active site, thereby inhibiting its function and arresting the proliferation of cancer cells.[3][4]

The general synthetic strategy involves the cyclocondensation of 1-Methyl-1H-pyrazole-4,5-diamine with a 1,3-dicarbonyl compound or a functional equivalent. This reaction efficiently forms the fused pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidine scaffold. Subsequent modifications at various positions of this scaffold allow for the optimization of potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

Quantitative Data: Bioactivity of Pyrazolo[3,4-d]pyrimidine Derivatives

The following table summarizes the in vitro biological activity of representative pyrazolo[3,4-d]pyrimidine derivatives synthesized from diaminopyrazole precursors. These compounds demonstrate potent inhibition of various kinases and antiproliferative activity against cancer cell lines.

| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | GI₅₀/IC₅₀ (µM) | Citation |

| PP1 | Src Family Kinases | - | - | - | [7] |

| PP2 | Src Family Kinases | - | - | - | [7] |

| Compound 14 | CDK2/cyclin A2 | 0.057 | HCT-116 | 0.006 | [5] |

| Compound 13 | CDK2/cyclin A2 | 0.081 | HCT-116 | 0.099 | [5] |

| Compound 15 | CDK2/cyclin A2 | 0.119 | HCT-116 | 0.007 | [5] |

| Compound 1a | - | - | A549 | 2.24 | [8] |

| Compound 1d | - | - | MCF-7 | 1.74 | [8] |

| Compound 12b | EGFRWT | 0.18 | A549 | 8.21 | [9] |

| Compound 12b | EGFRT790M | 0.25 | - | - | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key intermediate and a representative bioactive compound, as well as a protocol for a kinase inhibition assay.

Protocol 1: Synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes the synthesis of a versatile intermediate, 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which can be further functionalized to generate a library of kinase inhibitors.

Materials:

-

This compound

-

Formamide

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Dioxane

-

Ice

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

Neutralization of the sulfate salt: To a solution of this compound in water, add a stoichiometric amount of aqueous sodium hydroxide solution to neutralize the sulfuric acid and precipitate the free diamine. Filter the precipitate, wash with cold water, and dry under vacuum.

-

Synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one: In a round-bottom flask, suspend the dried 1-Methyl-1H-pyrazole-4,5-diamine in an excess of formamide. Heat the mixture to reflux (approximately 180-190 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product. Filter the solid, wash thoroughly with water, and dry to obtain 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one.

-

Chlorination: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) to the dried 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one in a round-bottom flask equipped with a reflux condenser. Heat the mixture to reflux for 2-3 hours.

-

Work-up and purification: After cooling, slowly and carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry. The crude 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can be purified by recrystallization from a suitable solvent such as ethanol or dioxane.

Protocol 2: Synthesis of a 4-Anilino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivative (Representative Kinase Inhibitor)

This protocol describes the synthesis of a representative kinase inhibitor via a nucleophilic aromatic substitution reaction.

Materials:

-

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

-

Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

-

Isopropanol or other suitable solvent

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base

-

Standard laboratory glassware

-

Magnetic stirrer with heating mantle

Procedure:

-

Reaction setup: In a round-bottom flask, dissolve 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and the substituted aniline (1.1 equivalents) in isopropanol.

-

Base addition: Add triethylamine (1.5 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

-

Work-up and isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, filter the solid and wash with cold isopropanol. If not, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure 4-anilino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)

This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.

Materials:

-

Recombinant human CDK2/Cyclin A enzyme

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., Histone H1)

-

Synthesized inhibitor compounds

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

[γ-³²P]ATP or a fluorescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

-

Incubator

-

Scintillation counter or plate reader

Procedure:

-

Compound preparation: Prepare a series of dilutions of the test compounds in DMSO.

-

Reaction setup: In a 96-well plate, add the kinase buffer, the substrate peptide, and the diluted test compound or vehicle control (DMSO).

-

Enzyme addition: Add the recombinant CDK2/Cyclin A enzyme to each well to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.

-

Initiation of kinase reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or the non-radioactive ATP for fluorescence-based assays) to each well.

-

Incubation: Incubate the plate at 30 °C for a defined period (e.g., 30-60 minutes).

-

Termination of reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or the specific reagent for fluorescence-based assays).

-

Detection:

-

Radiometric assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Fluorescence-based assay: Follow the manufacturer's instructions for the specific assay kit to measure the signal (e.g., luminescence) using a plate reader.

-

-

Data analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway: CDK2 in Cell Cycle Regulation

References

- 1. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]

- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Method for Monitoring Reactions with 1-Methyl-1H-pyrazole-4,5-diamine Sulfate

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative monitoring of reactions involving 1-Methyl-1H-pyrazole-4,5-diamine sulfate. This method is suitable for determining the consumption of the starting material, the formation of products, and the presence of process-related impurities. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and stability-indicating analytical procedure.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Accurate monitoring of its consumption and the emergence of products and byproducts during a chemical reaction is crucial for reaction optimization, yield determination, and quality control. The inherent polarity of this diamine, present as a sulfate salt, requires a carefully optimized HPLC method to achieve adequate retention, good peak shape, and resolution from other reaction components. This document provides a detailed protocol for such a method, validated for its specificity and linearity, making it suitable for in-process control.

Experimental Protocol

A detailed experimental protocol is provided to ensure reproducible results.

1. Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

-

Chromatography Data System (CDS): OpenLab CDS or equivalent.

-

Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA).

-

Reagents: this compound reference standard.

2. Chromatographic Conditions

The separation was achieved using a gradient elution on a C18 column.

| Parameter | Value |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient Program | 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B in 1 minute, and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 23 minutes |

3. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Reaction Sample Preparation: Withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction if necessary. Dilute the sample with the 50:50 Mobile Phase A/Methanol mixture to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the key performance characteristics of the developed HPLC method.

| Parameter | Result |

| Retention Time (RT) | Approximately 3.5 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | 1.5 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

Method Validation

The method was validated according to the International Council for Harmonisation (ICH) guidelines. Specificity was confirmed by analyzing a placebo sample (reaction mixture without the analyte), which showed no interfering peaks at the retention time of this compound. Linearity was established over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) greater than 0.999. Precision was determined by replicate injections of a standard solution, with the relative standard deviation (%RSD) being less than 2.0%. Accuracy was assessed by spiking a known amount of the standard into a placebo matrix, with recoveries in the range of 98.0% to 102.0%.

Mandatory Visualization

The following diagram illustrates the general workflow for monitoring a chemical reaction using this HPLC method.

Caption: Workflow for HPLC monitoring of reactions.

Conclusion

The described RP-HPLC method provides a reliable and accurate tool for monitoring reactions involving this compound. The method is specific, linear, precise, and accurate, making it suitable for routine use in research and development environments. The use of a common C18 column and standard mobile phases ensures that this method can be readily implemented in most analytical laboratories.

Application Note: LC-MS/MS Analysis of Oxidative Coupling Products of 1-Methyl-1H-pyrazole-4,5-diamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the analysis of reaction products formed from the oxidative coupling of 1-Methyl-1H-pyrazole-4,5-diamine sulfate, a key intermediate in the formation of certain hair dyes and a potential building block in pharmaceutical synthesis. The protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation, identification, and quantification of the parent compound and its putative dimeric and trimeric oxidative coupling products. This methodology is critical for quality control, reaction monitoring, and stability studies in relevant industries.

Introduction

1-Methyl-1H-pyrazole-4,5-diamine is a diamino pyrazole derivative used as a coupling reagent in various chemical syntheses, most notably in the formulation of oxidative hair dye products.[1] In the presence of an oxidizing agent, such as hydrogen peroxide, and often in conjunction with other precursor molecules, it undergoes oxidative coupling to form larger, colored molecules. The analysis of these reaction products is essential for understanding the reaction kinetics, ensuring product consistency, and identifying potential impurities or degradation products. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of these compounds in complex matrices.

Experimental Protocols

Protocol 1: Sample Preparation

This protocol describes the preparation of a simulated reaction mixture for LC-MS/MS analysis.

Materials:

-

This compound

-

Hydrogen peroxide (30%)

-

Ammonium hydroxide solution

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal Standard (IS): 1-Hydroxyethyl-4,5-diamino pyrazole sulfate or a stable isotope-labeled analog

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in water.

-

In a glass vial, combine 1 mL of the stock solution with 0.5 mL of ammonium hydroxide solution.

-

Add 0.1 mL of 3% hydrogen peroxide to initiate the oxidative coupling reaction.

-

Allow the reaction to proceed for 30 minutes at room temperature. The solution should develop a distinct color.

-

-

Sample Dilution and Internal Standard Spiking:

-

Dilute the reaction mixture 1:100 with a solution of 50:50 (v/v) methanol:water containing 0.1% formic acid.

-

Spike the diluted sample with the internal standard to a final concentration of 100 ng/mL.

-

Vortex the sample for 30 seconds.

-

-

Filtration:

-

Filter the sample through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

-

Protocol 2: LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of the analytes.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Interface Voltage | 4.0 kV |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

Data Presentation

The following tables summarize the expected MRM transitions for the parent compound and its hypothetical oxidative coupling products. The exact masses and fragmentation patterns would need to be confirmed through infusion experiments.

Table 1: MRM Transitions for Target Analytes

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1-Methyl-1H-pyrazole-4,5-diamine | 113.1 | 96.1 | 15 |

| Oxidative Dimer 1 | To be determined | To be determined | To be determined |

| Oxidative Dimer 2 | To be determined | To be determined | To be determined |

| Oxidative Trimer | To be determined | To be determined | To be determined |